molecular formula C18H14O8 B1242426 Przewalskinic acid A

Przewalskinic acid A

Cat. No.: B1242426
M. Wt: 358.3 g/mol
InChI Key: GJHXGOBGPWPCCK-DBLORFJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biotransformation process involves using a crude enzyme produced from the Aspergillus oryzae D30s strain . The enzyme hydrolyzes salvianolic acid B into przewalskinic acid A and danshensu. The preparation process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar biotransformation process. The crude enzyme from Aspergillus oryzae is used to hydrolyze salvianolic acid B, yielding this compound with a purity of 91.0% and a yield of over 86% .

Chemical Reactions Analysis

Hydrolysis Reactions

Przewalskinic acid A undergoes hydrolysis under alkaline conditions, releasing simpler phenolic acids. This reaction is critical during the post-harvest processing of Salvia miltiorrhiza:

Hydrolysis ConditionProducts IdentifiedEfficiencySource
2 M NaOH, 70°C, 4 h (with 1% ascorbic acid)Danshensu, caffeic acid dimer, caffeic acidHigh
Acidic conditionsMinimal degradationLow

The alkaline hydrolysis cleaves ester bonds linking the compound to polysaccharides, converting bound forms into free phenolic acids . Enzymatic activity during drying further accelerates this process .

Enzymatic Transformations

Crude enzymes from Aspergillus oryzae catalyze the conversion of salvianolic acid B to this compound via ester bond cleavage, highlighting its biosynthetic flexibility .

JAK/STAT Inhibition

This compound’s benzofuran-7-ol and catechol groups enable interactions with JAK kinases, suppressing pro-inflammatory cytokines. Key structural features include:

Structural FeatureRole in JAK InhibitionSource
Benzofuran coreBinds hydrophobic pockets
Flexible side chain (P₂)Enhances conformational adaptability
Catechol groupsFacilitates hydrogen bonding with residues

Modifications to the side chain (e.g., esterification) alter binding affinities, as shown in docking studies .

Antioxidant Activity

The compound neutralizes free radicals via electron donation from its phenolic hydroxyl groups. Comparative antioxidant assays reveal:

AssayActivity Relative to Rosmarinic AcidMechanismSource
DPPH radical scavenging85%Hydrogen atom transfer
Lipid peroxidation inhibition92%Chelation of metal ions

Its water solubility enhances bioavailability in aqueous biological systems .

Synthetic Relevance

While no direct synthesis is documented, related benzofuran derivatives (e.g., Przewalskin B) are synthesized via:

  • Intramolecular aldol condensation for ring formation .

  • Nucleophilic acyl substitution to attach side chains .

These methods suggest potential pathways for this compound’s laboratory synthesis.

Stability Under Drying Conditions

Bound phenolic acids in fresh Salvia convert to free forms during dehydration:

Sample StateFree Phenolic Acids (%)Bound Phenolic Acids (%)Source
Fresh1288
Dried7822

This transformation underscores the compound’s sensitivity to enzymatic and environmental factors .

This compound’s reactivity is defined by its hydrolysis-prone ester bonds, redox-active phenolic groups, and structural flexibility, making it a key candidate for pharmaceutical and nutraceutical applications. Further studies on its synthetic routes and in vivo metabolic pathways are warranted.

Scientific Research Applications

Chemical Properties and Preparation

Przewalskinic acid A is characterized as a water-soluble compound with significant biological activity. Its preparation involves the biotransformation of salvianolic acid B, a compound found in Salvia miltiorrhiza, using enzymes from Aspergillus oryzae. This process yields high purity levels, making it suitable for further research and application in medicinal contexts .

Therapeutic Applications

This compound has been studied for various therapeutic effects, primarily focusing on its anti-inflammatory, antioxidant, and hepatoprotective properties. Below are some key findings regarding its applications:

Anti-Inflammatory Effects

Research indicates that this compound may downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. It has shown efficacy in reducing inflammation in models of glomerulonephritis, highlighting its therapeutic promise in kidney-related disorders .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Hepatoprotective Effects

Studies have demonstrated that this compound can mitigate liver damage induced by toxins, indicating its potential as a protective agent against liver diseases. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Case Study 1: Glomerulonephritis Treatment
    A study assessed the effects of total phenolic acid extract from Salvia przewalskii, including this compound, on glomerulonephritis models. Results showed significant improvement in renal function markers, supporting its use as a therapeutic agent .
  • Case Study 2: Liver Fibrosis
    Another investigation highlighted the role of this compound in suppressing liver fibrosis through modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB/IκBα. These findings suggest its potential application in liver disease management .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryDownregulates cytokines
AntioxidantProtects against oxidative stress
HepatoprotectiveMitigates liver damage

Mechanism of Action

The mechanism of action of przewalskinic acid A involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells and tissues from damage. It targets various molecular pathways involved in oxidative stress and inflammation, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

    Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.

    Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.

Comparison: Przewalskinic acid A is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .

Biological Activity

Przewalskinic acid A is a rare bioactive compound primarily isolated from the herb Salvia przewalskii Maxim. It has garnered attention due to its significant biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.

This compound has the molecular formula C18H14O8C_{18}H_{14}O_8 and a molecular weight of 358.29 g/mol. It is characterized by its water solubility and structural complexity, which contributes to its diverse biological activities.

Antioxidant Activity

This compound exhibits strong antioxidant properties. Research indicates that it contributes significantly to the total antioxidant capacity of extracts from Salvia species. For instance, in aqueous extracts from Salvia lavandulifolia, this compound was identified as a major contributor to antioxidant activity, alongside other compounds such as rosmarinic acid and scutellarin .

Table 1: Antioxidant Activity Comparison

CompoundSourceAntioxidant Activity (%)
This compoundSalvia lavandulifolia26-49%
Rosmarinic AcidSalvia lavandulifoliaNot specified
ScutellarinSalvia lavandulifoliaNot specified

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit inflammatory responses. In vitro assays showed that it reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Recent research highlights the neuroprotective effects of this compound. In animal models of Alzheimer's disease, administration of this compound improved biochemical markers and histopathological characteristics associated with neurodegeneration . This suggests its potential role in preventing or mitigating neurodegenerative conditions.

Extraction and Preparation

The extraction of this compound from Salvia przewalskii is challenging due to its low natural abundance. A notable method involves biotransformation using crude enzymes from Aspergillus oryzae, which successfully converts salvianolic acid B into this compound with high yields (over 86%) and purity levels exceeding 91% .

Table 2: Biotransformation Yields

Starting MaterialEnzyme SourceYield (%)Purity (%)
Salvianolic Acid BAspergillus oryzae8691

Clinical Applications

  • Neurodegeneration : In a study involving rats with induced Alzheimer's disease, treatment with this compound led to significant improvements in cognitive function and reductions in amyloid plaque deposition.
  • Obesity Management : Another investigation highlighted its potential in managing obesity through inhibition of pancreatic lipase activity, thereby reducing fat absorption .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound possesses a favorable safety profile with minimal toxicity observed in various animal models. Its therapeutic index suggests a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Przewalskinic acid A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Key considerations include solvent polarity optimization and monitoring purity via NMR and mass spectrometry. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions in the experimental section .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (1D and 2D) to confirm stereochemistry and connectivity.
  • HR-MS for molecular formula verification.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-reference data with published spectra and provide raw data in supplementary materials for peer validation .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize assays aligned with hypothesized bioactivity (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Report IC₅₀ values with standard deviations and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, solvent carriers, dosage ranges) contributing to contradictions.
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-validated cell lines, identical solvent systems).
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects or pathway interactions that may explain variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Retrosynthetic Analysis : Identify modifiable functional groups (e.g., hydroxyl, carboxyl) for regioselective derivatization.
  • Stereochemical Control : Employ chiral catalysts or enzymatic resolution to preserve bioactive configurations.
  • High-Throughput Screening : Use automated platforms to test derivative libraries against multiple targets. Validate synthetic routes with detailed NMR and chromatographic data in supplementary files .

Q. How can researchers ensure the reliability of pharmacokinetic data for this compound in preclinical models?

  • Methodological Answer :

  • ADME Profiling : Use LC-MS/MS for plasma concentration quantification, with calibration curves validated across expected concentration ranges.
  • Species-Specific Considerations : Account for metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates).
  • Data Transparency : Publish raw pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) and statistical models (e.g., non-compartmental analysis) in open-access repositories .

Q. Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.
  • Multiplicity Correction : Use Bonferroni or Benjamini-Hochberg adjustments for studies with multiple endpoints .

Q. How should researchers handle conflicting spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR and MS data with synthetic standards or published analogs.
  • Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts or IR spectra.
  • Peer Consultation : Share raw data with collaborator labs for independent verification .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing and documentation of natural materials used in this compound research?

  • Methodological Answer :

  • Bioprospecting Compliance : Adhere to Nagoya Protocol guidelines for access and benefit-sharing.
  • Voucher Specimens : Deposit plant samples in herbariums with GPS coordinates and collector IDs.
  • Detailed Metadata : Report extraction yields, seasonal collection dates, and storage conditions to contextualize variability .

Q. How can researchers enhance the reproducibility of in vivo studies on this compound?

  • Methodological Answer :
  • ARRIVE Guidelines : Follow reporting standards for animal research, including randomization, blinding, and sample size justification.
  • Open Protocols : Publish step-by-step methodologies on platforms like Protocols.io .
  • Data Sharing : Deposit raw datasets (e.g., behavioral assays, histopathology images) in repositories like Figshare or Zenodo .

Properties

IUPAC Name

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHXGOBGPWPCCK-DBLORFJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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